
1-(2-(2-(Cyclopropylmethoxy)phenyl)-1-phenylethyl)piperazine
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Overview
Description
1-(2-(2-(cyclopropylmethoxy)phenyl)-1-phenylethyl)piperazine is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their biological activity. This particular compound is characterized by the presence of a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to a piperazine moiety through a phenylethyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(cyclopropylmethoxy)phenyl)-1-phenylethyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be deprotected to yield the desired compound .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes such as intermolecular and intramolecular cyclization . These methods utilize readily available raw materials like aminoethylethanolamine and diethylenetriamine, and are preferred for their high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-(cyclopropylmethoxy)phenyl)-1-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2-(2-(cyclopropylmethoxy)phenyl)-1-phenylethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(2-(2-(cyclopropylmethoxy)phenyl)-1-phenylethyl)piperazine involves its interaction with specific molecular targets. Piperazine derivatives are known to act as agonists or antagonists at various receptor sites, including GABA receptors . This interaction can lead to the modulation of neurotransmitter release and other cellular processes.
Comparison with Similar Compounds
1-Phenylpiperazine: A simpler piperazine derivative with similar biological activity.
1-(2-Methoxyphenyl)piperazine: Another piperazine derivative with a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness: 1-(2-(2-(cyclopropylmethoxy)phenyl)-1-phenylethyl)piperazine is unique due to the presence of the cyclopropylmethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine derivatives and may contribute to its specific interactions with molecular targets.
Properties
Molecular Formula |
C22H28N2O |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-[2-[2-(cyclopropylmethoxy)phenyl]-1-phenylethyl]piperazine |
InChI |
InChI=1S/C22H28N2O/c1-2-6-19(7-3-1)21(24-14-12-23-13-15-24)16-20-8-4-5-9-22(20)25-17-18-10-11-18/h1-9,18,21,23H,10-17H2 |
InChI Key |
AQGRUVIDIWOMIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC=CC=C2CC(C3=CC=CC=C3)N4CCNCC4 |
Origin of Product |
United States |
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